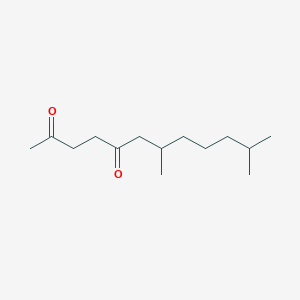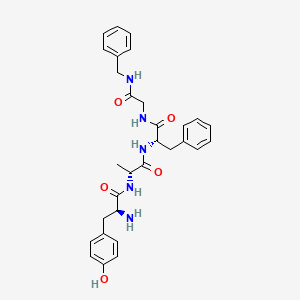
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a benzyl group attached to the glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The benzyl group is introduced at the glycine residue during the synthesis process. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-quality reagents and optimized reaction conditions is crucial to achieving high yields and purity. Industrial production also involves rigorous quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the benzyl group or other reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent degradation of the peptide.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of peptide bonds can result in smaller peptide fragments.
科学的研究の応用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence and the presence of the benzyl group contribute to its binding affinity and specificity. Upon binding to its target, the compound can modulate signaling pathways or enzymatic activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can be compared to other similar peptide compounds, such as:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine:
L-Phenylalanyl-L-phenylalanine: A dipeptide with distinct structural and functional properties.
Modified phenylalanines and tyrosines: Peptides incorporating modified amino acids, such as fluoro- or hydroxyl-substituted phenylalanines and tyrosines, which exhibit diverse physiological and pharmaceutical activities.
特性
CAS番号 |
83579-03-7 |
|---|---|
分子式 |
C30H35N5O5 |
分子量 |
545.6 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C30H35N5O5/c1-20(34-29(39)25(31)16-22-12-14-24(36)15-13-22)28(38)35-26(17-21-8-4-2-5-9-21)30(40)33-19-27(37)32-18-23-10-6-3-7-11-23/h2-15,20,25-26,36H,16-19,31H2,1H3,(H,32,37)(H,33,40)(H,34,39)(H,35,38)/t20-,25+,26+/m1/s1 |
InChIキー |
HSQWZVIZKHMUQW-BQQUOAEZSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)

![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
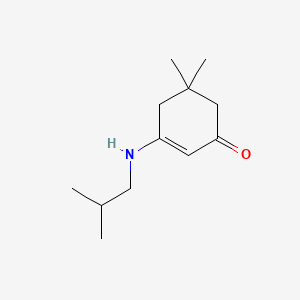

![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
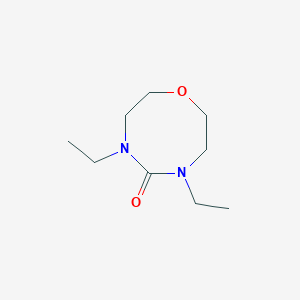
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
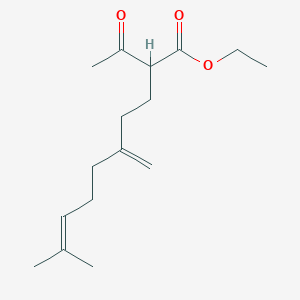
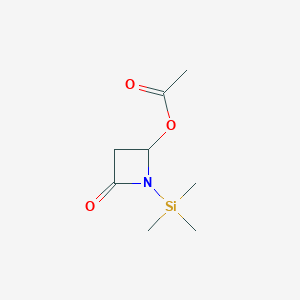
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
